molecular formula C15H27NO4 B6309201 3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid CAS No. 2109150-02-7

3-{[(t-Butoxy)carbonyl](2-methylcyclohexyl)amino}propanoic acid

Cat. No.: B6309201
CAS No.: 2109150-02-7
M. Wt: 285.38 g/mol
InChI Key: HYFMLESBANFGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(t-Butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(t-Butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

3-{(t-Butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Common reagents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and coupling additives like N-hydroxysuccinimide (NHS).

Major Products

    Hydrolysis: Produces the free amine and carbon dioxide.

    Coupling Reactions: Forms peptide bonds, resulting in dipeptides or longer peptide chains.

Scientific Research Applications

3-{(t-Butoxy)carbonylamino}propanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(t-Butoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(t-Butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a 2-methylcyclohexyl group. This structural feature can influence its reactivity and the properties of the resulting peptides, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

3-[(2-methylcyclohexyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-11-7-5-6-8-12(11)16(10-9-13(17)18)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMLESBANFGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.